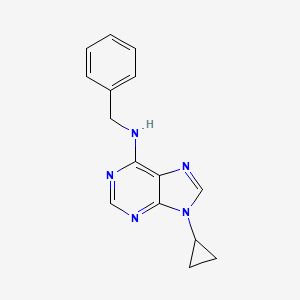![molecular formula C15H14FN5 B6443054 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine CAS No. 2640846-59-7](/img/structure/B6443054.png)
9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine is a synthetic molecule that belongs to the purine class of compounds. It is used in a variety of scientific research applications due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine.
作用機序
Target of Action
The primary target of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine, also known as Bomedemstat, is the human enzyme lysine-specific demethylase-1 (LSD1 or KDM1A EC:1.14.99.66) . LSD1 is an oxidizing enzyme that mediates the demethylation of lysine 4 of histone H3 (H3K4), a process known as an epigenetic mark .
Mode of Action
Bomedemstat inhibits LSD1 in an irreversible manner . LSD1 coordinates with flavine adenine dinucleotide (FAD), a co-factor essential for the oxidative demethylation reaction . The first step in the catalytic reaction of LSD1 involves the abstraction of a hydride from the target methyl of the H3K4 sidechain N-methyl by the oxidized state of a non-covalently bound FAD prosthetic group at the LSD1 active site . This results in a stabilized methylene iminium ion, which is then hydrolyzed by a water molecule to give an unstable vicinal terminal hydroxyl amine . This rapidly decomposes to yield the demethylated lysine H3K4 molecule and formaldehyde .
Biochemical Pathways
The inhibition of LSD1 by Bomedemstat affects the demethylation of H3K4, a key process in the regulation of gene expression . The demethylation of H3K4 by LSD1 is generally associated with the repression of DNA transcription .
Result of Action
The inhibition of LSD1 by Bomedemstat and the subsequent changes in the methylation state of H3K4 can lead to alterations in gene expression . These changes at the molecular level can have significant downstream effects at the cellular level, potentially influencing cell differentiation, proliferation, and survival .
実験室実験の利点と制限
The use of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and isolate. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations, such as its high cost and the fact that it is not water soluble.
将来の方向性
There are several potential future directions for 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine. One potential direction is to use it as a tool for studying the structure and function of proteins. Additionally, it could be used to study the effects of gene expression on cellular processes. It could also be used to develop new drugs and therapies, as well as to study the effects of environmental toxins on human health. Finally, it could be used to study the effects of mutations on gene expression.
合成法
9-Cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine can be synthesized through a reaction of 2-fluorobenzaldehyde with cyclopropylchloride in the presence of a base. This reaction produces a mixture of isomers which can be separated by chromatography.
科学的研究の応用
9-Cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine is used in a variety of scientific research applications. It has been used as a ligand for binding to DNA and RNA, as a substrate for enzymatic reactions, and as an inhibitor of enzymes. It has also been used as a fluorescent probe for studying enzyme-substrate interactions.
特性
IUPAC Name |
9-cyclopropyl-N-[(2-fluorophenyl)methyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c16-12-4-2-1-3-10(12)7-17-14-13-15(19-8-18-14)21(9-20-13)11-5-6-11/h1-4,8-9,11H,5-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTYQVNXTJHGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6442972.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6442975.png)

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443003.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443009.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B6443030.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443032.png)
![2-cyclopropyl-4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443035.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443039.png)
![9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B6443040.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443043.png)
![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole](/img/structure/B6443051.png)
![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443062.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443074.png)